2-Methoxy-3-(naphthalen-1-yl)-5-[(phenylsulfanyl)methyl]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-3-(naphthalen-1-yl)-5-[(phenylsulfanyl)methyl]furan is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a methoxy group, a naphthyl group, and a phenylsulfanyl group attached to a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(naphthalen-1-yl)-5-[(phenylsulfanyl)methyl]furan typically involves multi-step organic reactions. One common method includes the formation of the furan ring followed by the introduction of the methoxy, naphthyl, and phenylsulfanyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-3-(naphthalen-1-yl)-5-[(phenylsulfanyl)methyl]furan undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-3-(naphthalen-1-yl)-5-[(phenylsulfanyl)methyl]furan has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methoxy-3-(naphthalen-1-yl)-5-[(phenylsulfanyl)methyl]furan involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Methoxy-phenyl)-3-naphthalen-1-yl-urea
- 3-(4-Methoxy-phenyl)-1-naphthalen-2-yl-propenone
- Methyl 2-(naphthalen-1-yloxy)propanoate
Uniqueness
2-Methoxy-3-(naphthalen-1-yl)-5-[(phenylsulfanyl)methyl]furan is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
941270-44-6 |
---|---|
Molekularformel |
C22H18O2S |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
2-methoxy-3-naphthalen-1-yl-5-(phenylsulfanylmethyl)furan |
InChI |
InChI=1S/C22H18O2S/c1-23-22-21(20-13-7-9-16-8-5-6-12-19(16)20)14-17(24-22)15-25-18-10-3-2-4-11-18/h2-14H,15H2,1H3 |
InChI-Schlüssel |
XGQOGHWSMURSMO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(O1)CSC2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.